ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(1-ethylpyrazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-11)8(12)9(13)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLCZGUYRLBNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235995-82-0 | |
| Record name | ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate serves as a versatile building block for synthesizing bioactive molecules. Its derivatives have shown potential therapeutic properties, including:
- Anti-inflammatory Agents : Compounds derived from this structure have been explored for their ability to inhibit inflammatory pathways.
- Anticancer Agents : Research indicates that modifications of this compound can lead to molecules with anticancer activity.
Materials Science
This compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the tuning of material characteristics, making it suitable for applications in organic electronics and photonics.
Biological Studies
This compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with biological targets makes it valuable for exploring cellular mechanisms.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of derivatives of this compound. The findings demonstrated that certain modifications enhanced the inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models.
Case Study 2: Anticancer Potential
Another research effort focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting potential as anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory and antiparasitic activities .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Electronic Effects: The oxoacetate group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in acyl transfer reactions). Analogs with electron-withdrawing groups (e.g., fluorine, cyano) show improved metabolic stability .
- Solubility and Bioavailability : Pyridinyl or indole substituents increase polarity, whereas alkyl groups (e.g., ethyl, cyclopropyl) enhance lipophilicity. These properties must be balanced for optimal drug-likeness .
- Synthetic Accessibility : Negishi coupling and Friedel-Crafts acylation are efficient methods for pyrazole and indole derivatives, respectively .
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring and a keto-ester moiety , which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 196.21 g/mol . The presence of these functional groups suggests potential for various biological activities, including anti-inflammatory and antiparasitic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and antiparasitic activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.
2. Antiparasitic Activity
The compound has demonstrated efficacy against various parasites, making it a candidate for further development in treating parasitic diseases. Its mechanism involves disrupting metabolic processes in parasites, leading to their inhibition or death.
3. Enzyme Inhibition
Studies have highlighted the potential of this compound as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. This property is significant for developing therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate | Similar pyrazole ring but with a methyl group | Antimicrobial |
| Ethyl 3-(1H-pyrazol-4-yloxy)-2-methylpropanoate | Contains an ether linkage and a different ester | Anticancer |
| Ethyl 5-(1H-pyrazol-4-yloxy)-3-methylisoxazole | Isoxazole ring instead of pyrazole | Antifungal |
This comparison illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific substitutions on the pyrazole ring.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .
Study 2: Antiparasitic Efficacy
Research conducted on the antiparasitic effects demonstrated that this compound effectively inhibited the growth of Leishmania species, indicating its potential use in treating leishmaniasis .
Study 3: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism, revealing promising results for its application in cancer therapy .
Q & A
Q. Q1. What are the established synthetic routes for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, and how can reaction conditions be optimized?
The compound is synthesized via electrophilic acylation of 1-ethyl-1H-pyrazole using ethyl oxalyl chloride under anhydrous conditions. Key steps include:
- Slow addition of ethyl oxalyl chloride to the pyrazole derivative in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Use of a base like triethylamine to neutralize HCl generated during the reaction .
- Optimization involves controlling temperature (<10°C) and stoichiometric excess of ethyl oxalyl chloride (1.2–1.5 equivalents) to achieve yields >75% .
Q. Q2. How can crystallographic and spectroscopic methods resolve ambiguities in the structural assignment of this compound?
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths and angles, confirming the planar geometry of the pyrazole-oxoacetate moiety. For example, C=O bond lengths typically range from 1.20–1.22 Å .
- Spectroscopy :
Advanced Tip : Discrepancies in NMR integration ratios (e.g., ester vs. pyrazole protons) may indicate rotameric equilibria; variable-temperature NMR (VT-NMR) at −40°C can freeze conformers for accurate analysis .
Chemical Reactivity and Functionalization
Q. Q3. What strategies enable regioselective functionalization of the pyrazole-oxoacetate scaffold?
- Nucleophilic substitution : The α-ketoester group undergoes nucleophilic attack at the carbonyl carbon, enabling condensation with amines or hydrazines to form hydrazones or imine derivatives .
- Heterocycle formation : Reaction with thioureas or guanidines under acidic conditions yields thiazole or pyrimidine fused derivatives, respectively. For example, cyclization with thiourea in ethanol/HCl generates thiazole rings with >60% yield .
Mechanistic Insight : The electron-withdrawing oxoacetate group activates the pyrazole C4 position for electrophilic substitutions, but steric hindrance from the ethyl group limits reactivity at C5 .
Advanced Applications in Medicinal Chemistry
Q. Q4. How is this compound utilized as a building block in drug discovery?
- Intermediate for kinase inhibitors : The pyrazole-oxoacetate core is functionalized to target ATP-binding pockets in kinases. For example, coupling with sulfonamides or triazoles enhances binding affinity .
- Antimicrobial agents : Derivatives with appended thiazole or triazole moieties show MIC values <1 µM against Staphylococcus aureus .
Q. Q5. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Case Study : A reported X-ray structure showed planar geometry, but NMR suggested free rotation of the ester group. Resolution involved:
- Best Practice : Cross-validate using multiple techniques (e.g., IR for carbonyl confirmation, mass spectrometry for molecular weight).
Computational Modeling and Docking Studies
Q. Q6. What computational methods predict the binding modes of derivatives to biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with proteins (e.g., COX-2) using the pyrazole-oxoacetate as a hydrogen-bond acceptor.
- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for rational derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
